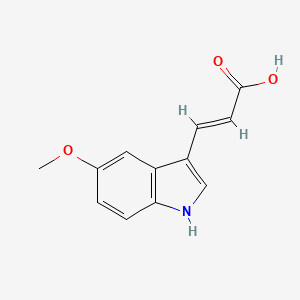
Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl-
概要
説明
Cytidine, 2’-deoxy-5-iodo-3’-O-2-propen-1-yl- is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside that is a component of RNA. The modification at the 5-position with an iodine atom and the addition of a propenyl group at the 3’-O position make this compound unique and of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’-deoxy-5-iodo-3’-O-2-propen-1-yl- typically involves the iodination of 2’-deoxycytidine followed by the introduction of the propenyl group. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The propenyl group can be introduced via a nucleophilic substitution reaction using propenyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the iodination step and the development of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Cytidine, 2’-deoxy-5-iodo-3’-O-2-propen-1-yl- can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include thiols, amines, and halides.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Deiodinated cytidine analogs.
Substitution: Various substituted cytidine analogs depending on the nucleophile used.
科学的研究の応用
Cytidine, 2’-deoxy-5-iodo-3’-O-2-propen-1-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on DNA and RNA synthesis and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of Cytidine, 2’-deoxy-5-iodo-3’-O-2-propen-1-yl- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The iodine atom and propenyl group can cause steric hindrance and electronic effects that disrupt base pairing and nucleic acid stability. This can lead to the inhibition of DNA or RNA synthesis and function, which is the basis for its potential antiviral and anticancer activities.
類似化合物との比較
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside that lacks the iodine and propenyl modifications.
5-Iodocytidine: A nucleoside analog with an iodine atom at the 5-position but lacking the propenyl group.
3’-O-Propenylcytidine: A nucleoside analog with a propenyl group at the 3’-O position but lacking the iodine atom.
Uniqueness
Cytidine, 2’-deoxy-5-iodo-3’-O-2-propen-1-yl- is unique due to the combination of the iodine atom and the propenyl group. This dual modification can enhance its biological activity and specificity compared to other similar compounds. The presence of both modifications can also provide unique opportunities for further chemical modifications and applications.
特性
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-(hydroxymethyl)-4-prop-2-enoxyoxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN3O4/c1-2-3-19-8-4-10(20-9(8)6-17)16-5-7(13)11(14)15-12(16)18/h2,5,8-10,17H,1,3-4,6H2,(H2,14,15,18)/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSERJHUTSCHCPJ-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CC(OC1CO)N2C=C(C(=NC2=O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267823 | |
| Record name | 2′-Deoxy-5-iodo-3′-O-2-propen-1-ylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666848-13-1 | |
| Record name | 2′-Deoxy-5-iodo-3′-O-2-propen-1-ylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666848-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-Deoxy-5-iodo-3′-O-2-propen-1-ylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Thieno[3,2-d][1,3]thiazol-2-amine](/img/structure/B3277823.png)









